Cas no 1694774-54-3 (1-(2-aminoethyl)-1H-imidazol-4-ylmethanol)

1-(2-Aminoethyl)-1H-imidazol-4-ylmethanol is a versatile heterocyclic compound featuring both an imidazole core and an aminoethanol side chain. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and organic synthesis. The presence of the aminoethyl group enhances its utility in coupling reactions, while the hydroxymethyl functionality offers further derivatization potential. Its bifunctional nature allows for selective modifications, facilitating the development of biologically active molecules or chelating agents. The compound’s stability under standard conditions and compatibility with common solvents further underscore its practicality in research and industrial applications. Its structural features make it particularly relevant in the design of ligands, catalysts, or bioactive scaffolds.
1-(2-aminoethyl)-1H-imidazol-4-ylmethanol structure
1694774-54-3 structure
商品名:1-(2-aminoethyl)-1H-imidazol-4-ylmethanol
CAS番号:1694774-54-3
MF:C6H11N3O
メガワット:141.171040773392
CID:5617237
PubChem ID:107501102

1-(2-aminoethyl)-1H-imidazol-4-ylmethanol 化学的及び物理的性質

名前と識別子

    • EN300-2976130
    • [1-(2-aminoethyl)-1H-imidazol-4-yl]methanol
    • 1694774-54-3
    • 1-(2-aminoethyl)-1H-imidazol-4-ylmethanol
    • インチ: 1S/C6H11N3O/c7-1-2-9-3-6(4-10)8-5-9/h3,5,10H,1-2,4,7H2
    • InChIKey: NMGPZPUIAUQPJA-UHFFFAOYSA-N
    • ほほえんだ: OCC1=CN(C=N1)CCN

計算された属性

  • せいみつぶんしりょう: 141.090211983g/mol
  • どういたいしつりょう: 141.090211983g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 3
  • 複雑さ: 99
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 64.1Ų
  • 疎水性パラメータ計算基準値(XlogP): -1.8

1-(2-aminoethyl)-1H-imidazol-4-ylmethanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-2976130-0.05g
[1-(2-aminoethyl)-1H-imidazol-4-yl]methanol
1694774-54-3 95.0%
0.05g
$912.0 2025-03-19
Enamine
EN300-2976130-10.0g
[1-(2-aminoethyl)-1H-imidazol-4-yl]methanol
1694774-54-3 95.0%
10.0g
$4667.0 2025-03-19
Enamine
EN300-2976130-0.1g
[1-(2-aminoethyl)-1H-imidazol-4-yl]methanol
1694774-54-3 95.0%
0.1g
$956.0 2025-03-19
Enamine
EN300-2976130-0.25g
[1-(2-aminoethyl)-1H-imidazol-4-yl]methanol
1694774-54-3 95.0%
0.25g
$999.0 2025-03-19
Enamine
EN300-2976130-0.5g
[1-(2-aminoethyl)-1H-imidazol-4-yl]methanol
1694774-54-3 95.0%
0.5g
$1043.0 2025-03-19
Enamine
EN300-2976130-10g
[1-(2-aminoethyl)-1H-imidazol-4-yl]methanol
1694774-54-3
10g
$4667.0 2023-09-06
Enamine
EN300-2976130-5g
[1-(2-aminoethyl)-1H-imidazol-4-yl]methanol
1694774-54-3
5g
$3147.0 2023-09-06
Enamine
EN300-2976130-1.0g
[1-(2-aminoethyl)-1H-imidazol-4-yl]methanol
1694774-54-3 95.0%
1.0g
$1086.0 2025-03-19
Enamine
EN300-2976130-2.5g
[1-(2-aminoethyl)-1H-imidazol-4-yl]methanol
1694774-54-3 95.0%
2.5g
$2127.0 2025-03-19
Enamine
EN300-2976130-5.0g
[1-(2-aminoethyl)-1H-imidazol-4-yl]methanol
1694774-54-3 95.0%
5.0g
$3147.0 2025-03-19

1-(2-aminoethyl)-1H-imidazol-4-ylmethanol 関連文献

1-(2-aminoethyl)-1H-imidazol-4-ylmethanolに関する追加情報

1-(2-Aminoethyl)-1H-imidazol-4-ylmethanol (CAS 1694774-54-3): A Versatile Building Block in Medicinal Chemistry and Beyond

In the realm of heterocyclic compounds, 1-(2-aminoethyl)-1H-imidazol-4-ylmethanol (CAS 1694774-54-3) stands out as a structurally unique and pharmacologically interesting molecule. This imidazole derivative combines the characteristic properties of the imidazole ring with an aminoethyl side chain and a hydroxymethyl group, making it a valuable intermediate in drug discovery and other specialized applications. The compound's molecular formula C6H11N3O and molecular weight of 141.17 g/mol position it as an attractive building block for various synthetic transformations.

The growing interest in 1-(2-aminoethyl)-1H-imidazol-4-ylmethanol synthesis reflects its importance in contemporary medicinal chemistry. Researchers frequently search for "CAS 1694774-54-3 applications" and "imidazole derivatives in drug development," highlighting the compound's relevance in current pharmaceutical research. Its structural features allow for diverse modifications, enabling the creation of novel compounds with potential biological activities. The presence of both amino and hydroxyl functional groups provides multiple sites for chemical modifications, making it particularly valuable in combinatorial chemistry approaches.

From a chemical properties perspective, 1-(2-aminoethyl)-1H-imidazol-4-ylmethanol exhibits characteristics typical of imidazole-containing compounds. The imidazole ring contributes to the molecule's polarity and potential for hydrogen bonding, factors that significantly influence its solubility and reactivity profile. These properties are crucial when considering the compound's behavior in biological systems or chemical reactions. Recent studies focusing on "aminoethyl imidazole derivatives" have demonstrated their utility in creating molecules with improved pharmacokinetic properties.

The applications of CAS 1694774-54-3 span multiple domains, with particular significance in pharmaceutical research. As a pharmaceutical intermediate, it serves as a precursor in the synthesis of various drug candidates, especially those targeting neurological and cardiovascular disorders. The compound's structural similarity to histamine has prompted investigations into its potential as a scaffold for developing novel histamine receptor modulators. Current market trends show increasing demand for specialized imidazole-based building blocks, with 1-(2-aminoethyl)-1H-imidazol-4-ylmethanol being among the most sought-after derivatives.

In material science, the unique properties of 1-(2-aminoethyl)-1H-imidazol-4-ylmethanol have found applications in creating functional polymers and coordination complexes. The compound's ability to act as a ligand for metal ions makes it valuable in catalysis and materials engineering. Researchers exploring "imidazole alcohol applications" often discover its utility in creating advanced materials with specific electronic or optical properties. The dual functionality of the molecule allows for the design of novel polymeric structures with tailored characteristics.

The synthesis and handling of 1-(2-aminoethyl)-1H-imidazol-4-ylmethanol require specialized knowledge in organic chemistry techniques. Standard procedures for imidazole derivative synthesis typically involve protection-deprotection strategies to manage the reactivity of the multiple functional groups. Analytical techniques such as HPLC, NMR, and mass spectrometry are essential for characterizing the compound and ensuring its purity. These aspects are particularly important for researchers searching for "CAS 1694774-54-3 characterization methods" or "purification of aminoethyl imidazole derivatives."

From a commercial perspective, the market for 1-(2-aminoethyl)-1H-imidazol-4-ylmethanol has shown steady growth, driven by increasing demand from pharmaceutical and research institutions. Suppliers often highlight the compound's high purity grades (typically ≥95%) and its availability in various quantities to meet different research needs. The global interest in "specialty chemical intermediates" has contributed to the compound's prominence in the fine chemicals market. Current pricing trends reflect its status as a valuable research chemical with specialized applications.

Recent scientific literature reveals exciting developments involving CAS 1694774-54-3 and related imidazole derivatives. Studies published in 2023-2024 have explored its use in creating novel enzyme inhibitors and receptor ligands, particularly in the field of neurological research. These applications align with growing interest in "small molecule therapeutics" and "targeted drug design," search terms that frequently appear in relation to this compound class. The molecule's versatility continues to attract attention from both academic and industrial researchers.

Quality control and regulatory aspects are crucial when working with 1-(2-aminoethyl)-1H-imidazol-4-ylmethanol. Reputable suppliers provide comprehensive analytical data and certificates of analysis to ensure compliance with research standards. Researchers often inquire about "CAS 1694774-54-3 safety data" and "handling precautions for imidazole alcohols," emphasizing the need for proper technical information. While not classified as hazardous under standard regulations, appropriate laboratory practices should always be followed when handling this chemical.

Future prospects for 1-(2-aminoethyl)-1H-imidazol-4-ylmethanol appear promising, with potential applications emerging in areas such as diagnostic agents and smart materials. The compound's unique structural features continue to inspire innovative research directions, particularly in interdisciplinary fields combining chemistry with biology and materials science. As the scientific community's understanding of imidazole-based compounds deepens, the importance of this specific derivative is likely to grow, solidifying its position as a valuable tool in chemical research and development.

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